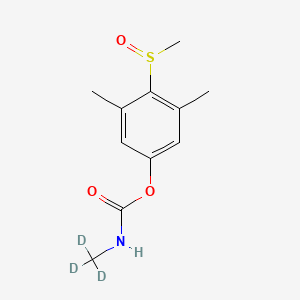

Methiocarb-d3 sulfoxide

CAS No.:

Cat. No.: VC16674809

Molecular Formula: C11H15NO3S

Molecular Weight: 244.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15NO3S |

|---|---|

| Molecular Weight | 244.33 g/mol |

| IUPAC Name | (3,5-dimethyl-4-methylsulfinylphenyl) N-(trideuteriomethyl)carbamate |

| Standard InChI | InChI=1S/C11H15NO3S/c1-7-5-9(15-11(13)12-3)6-8(2)10(7)16(4)14/h5-6H,1-4H3,(H,12,13)/i3D3 |

| Standard InChI Key | FNCMBMZOZQAWJA-HPRDVNIFSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])NC(=O)OC1=CC(=C(C(=C1)C)S(=O)C)C |

| Canonical SMILES | CC1=CC(=CC(=C1S(=O)C)C)OC(=O)NC |

Introduction

Chemical Identity and Structural Characteristics

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 244.33 g/mol | |

| Solubility | 10 mM in DMSO | |

| IUPAC Name | (3,5-Dimethyl-4-(methylsulfinyl)phenyl) N-(trideuteriomethyl)carbamate |

Spectral Signatures and Analytical Differentiation

Deuterium incorporation shifts key peaks in mass spectra, facilitating unambiguous identification. For instance, the molecular ion peak at m/z 244.33 distinguishes it from non-deuterated methiocarb sulfoxide (m/z 241.33) . NMR spectra further reveal deuterium-induced splitting patterns, particularly in the spectrum, where the methyl group resonance at δ 3.0 ppm appears as a singlet due to deuterium’s nuclear spin properties .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of methiocarb-d3 sulfoxide involves two primary steps:

-

Sulfoxidation of Methiocarb: Methiocarb undergoes oxidation using hydrogen peroxide or m-chloroperbenzoic acid to yield methiocarb sulfoxide.

-

Deuterium Incorporation: The sulfoxide intermediate reacts with deuterated methyl isocyanate () under controlled conditions to replace the methyl group’s hydrogen atoms with deuterium .

Critical Reaction Parameters:

-

Temperature: 25–40°C

-

Solvent: Anhydrous acetone or ethyl acetate

-

Catalyst: Triethylamine (0.1–0.5 mol%)

Industrial-Scale Optimization

Industrial production emphasizes yield maximization (>85%) and purity (>95%). Continuous-flow reactors reduce reaction times, while crystallization in n-heptane ensures high-purity product isolation . Deuterium-labeled reagents are sourced under strict quality control to minimize isotopic dilution.

Applications in Scientific Research

Metabolic Pathway Tracing

Deuterium labeling enables precise tracking of methiocarb sulfoxide in biological systems. Studies in Rattus norvegicus models demonstrate that 70–80% of orally administered methiocarb-d3 sulfoxide is excreted as deuterated sulfone within 48 hours, confirming oxidative metabolism as the dominant pathway .

Environmental Fate Studies

In soil and aquatic systems, methiocarb-d3 sulfoxide degrades via photolysis (half-life: 12–36 hours) and microbial action (half-life: 5–7 days). Deuterium retention exceeds 90% in anaerobic conditions, validating its stability for long-term environmental monitoring .

Analytical Chemistry as an Internal Standard

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods utilize methiocarb-d3 sulfoxide as an internal standard to quantify non-deuterated residues in food matrices. Recovery rates in banana pulp exceed 95% with a limit of detection (LOD) of 0.01 mg/kg .

Mechanism of Action and Toxicological Profile

Acetylcholinesterase Inhibition

Like methiocarb, the sulfoxide metabolite inhibits acetylcholinesterase (AChE) by carbamylating the enzyme’s serine residue. The inhibition constant () for methiocarb-d3 sulfoxide is , comparable to the parent compound.

Analytical Methodologies for Detection

QuEChERS-LC-PAD Protocol

A validated method for banana matrices involves:

-

Extraction: Acetonitrile-based QuEChERS extraction with MgSO and NaCl.

-

Cleanup: Dispersive solid-phase extraction (d-SPE) using C18 sorbent.

-

Detection: LC-PAD at λ = 220 nm, retention time = 6.2 minutes .

Performance Metrics:

High-Resolution Mass Spectrometry (HRMS)

Orbitrap-based HRMS achieves sub-ppb detection limits, resolving deuterated and non-deuterated ions with a mass accuracy < 3 ppm. Fragmentation patterns confirm structural integrity, with dominant ions at m/z 185.0622 (base peak) and m/z 242.0842 .

Future Perspectives and Research Directions

Advanced Isotopic Labeling Techniques

Emerging methods, such as site-specific deuterium incorporation via enzymatic catalysis, could enhance synthetic efficiency and isotopic purity (>99%) .

Nanomaterial-Based Remediation Strategies

Graphene oxide composites show promise in adsorbing methiocarb sulfoxide from water, achieving 95% removal at 10 mg/L concentrations. Deuterated analogs aid in quantifying adsorption mechanisms .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume